Steric Bulk: Tolman Cone Angle Intermediate Between PCy₃ and PtBu₃
The Tolman cone angle of P(iPr)(tBu)₂ has been computationally determined to lie between those of PCy₃ (170°) and PtBu₃ (182°), directly evidenced by its ability to mimic the reactivity of both ligands in a single scaffold [1]. This intermediate steric profile is not achievable with any other commercially available monodentate trialkylphosphine, positioning the ligand in a unique steric window that is critical for tuning metal coordination number and oxidative addition pathways [1].
| Evidence Dimension | Tolman cone angle (θ) |
|---|---|
| Target Compound Data | Intermediate between PCy₃ and PtBu₃ (exact value not reported; computational studies place it between 170° and 182°) |
| Comparator Or Baseline | PCy₃: 170°; PtBu₃: 182° (Tolman, 1977) [2] |
| Quantified Difference | Approximately 6–12° larger than PCy₃; 6–12° smaller than PtBu₃ |
| Conditions | MM2-optimized geometries and Tolman cone angle definition; validated by reactivity studies with 4‑chlorophenyl triflate [1]. |
Why This Matters
Cone angle directly governs the number of phosphine ligands that can coordinate to Pd(0), which in turn dictates the kinetic competence and chemoselectivity of cross‑coupling catalysts; users requiring a specific coordination sphere that neither PCy₃ nor PtBu₃ can provide should prioritize P(iPr)(tBu)₂.
- [1] Proutière, F.; Lyngvi, E.; Aufiero, M.; Sanhueza, I. A.; Schoenebeck, F. Combining the Reactivity Properties of PCy₃ and PtBu₃ into a Single Ligand, P(iPr)(tBu)₂. Reaction via Mono- or Bisphosphine Palladium(0) Centers and Palladium(I) Dimer Formation. Organometallics 2014, 33, 6879–6884. DOI: 10.1021/om5009605. View Source
- [2] Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem. Rev. 1977, 77, 313–348. DOI: 10.1021/cr60307a002. View Source
